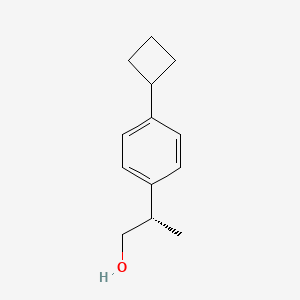
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical intermediate. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a chiral auxiliary by controlling the stereochemistry of the reaction. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may act as a ligand for various receptors in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been shown to have various biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory effects, anti-tumor effects, and anti-viral effects. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments is its high enantioselectivity. This compound can be synthesized with high purity and can be used as a chiral auxiliary in various reactions. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has shown promising results in the synthesis of various pharmaceuticals.
However, one of the limitations of using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments is its high cost. This compound is not readily available and can be expensive to synthesize. Additionally, the mechanism of action of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol. One potential direction is the study of its potential therapeutic effects in the treatment of neurodegenerative diseases. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol may be useful in the synthesis of new pharmaceuticals with improved efficacy and safety profiles. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of pharmaceuticals.
Conclusion:
In conclusion, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol is a chiral compound that has gained significant attention in the scientific community due to its potential applications as a pharmaceutical intermediate. This compound can be synthesized using various methods and has been studied extensively for its biochemical and physiological effects. While there are limitations to using (2S)-2-(4-Cyclobutylphenyl)propan-1-ol in lab experiments, its high enantioselectivity and potential therapeutic effects make it a promising compound for future research.
Synthesis Methods
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol can be synthesized using various methods. One of the most common methods involves the reduction of 4-cyclobutylphenylacetone using a chiral reducing agent such as L-Selectride. The reduction of 4-cyclobutylphenylacetone results in the formation of (2S)-2-(4-Cyclobutylphenyl)propan-1-ol with high enantioselectivity.
Scientific Research Applications
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been studied extensively for its potential applications as a pharmaceutical intermediate. This compound has shown promising results in the synthesis of various pharmaceuticals such as anti-inflammatory agents, anti-tumor agents, and anti-viral agents. Additionally, (2S)-2-(4-Cyclobutylphenyl)propan-1-ol has been used as a chiral auxiliary in the synthesis of various chiral compounds.
properties
IUPAC Name |
(2S)-2-(4-cyclobutylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-10(9-14)11-5-7-13(8-6-11)12-3-2-4-12/h5-8,10,12,14H,2-4,9H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVGRBBAXOUAKM-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=C(C=C1)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Cyclobutylphenyl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [1-(4-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2740501.png)
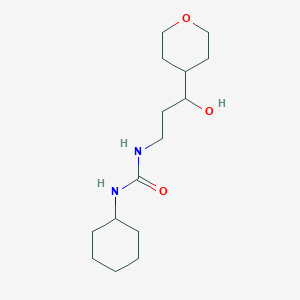
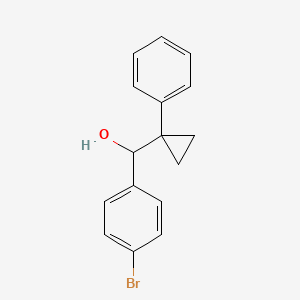
![3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B2740507.png)
![Spiro[3.5]nonan-7-amine hydrochloride](/img/structure/B2740508.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-2-methylbutanoic acid](/img/structure/B2740510.png)

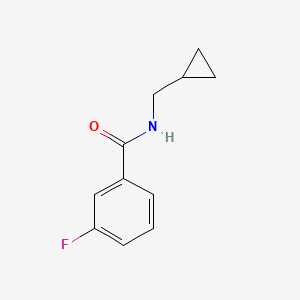
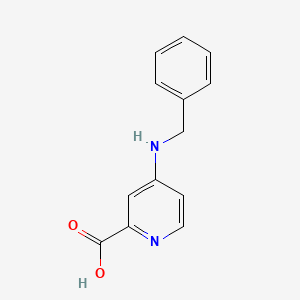
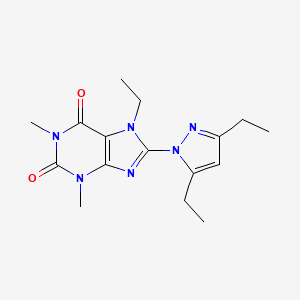


![3,4-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2740522.png)
![Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2740523.png)